2-(4-chlorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide
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Overview
Description
2-(4-chlorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a chlorophenyl group, a pyrazolyl group, and a pyridinyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. The starting materials may include 4-chlorobenzylamine, 1-methyl-1H-pyrazole, and 3-pyridinecarboxaldehyde. The synthesis can be carried out through the following steps:
Formation of Intermediate: The reaction between 4-chlorobenzylamine and 3-pyridinecarboxaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Acylation: The final step involves the acylation of the amine with acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-((2-(1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide
- 2-(4-chlorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)methyl)acetamide
Uniqueness
2-(4-chlorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be attributed to differences in molecular interactions, stability, and reactivity.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-23-12-15(11-22-23)18-14(3-2-8-20-18)10-21-17(24)9-13-4-6-16(19)7-5-13/h2-8,11-12H,9-10H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGMWYUALUZEJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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